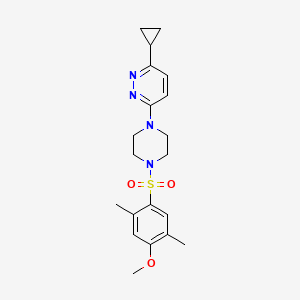
3-Cyclopropyl-6-(4-((4-methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyridazine ring, followed by the addition of the various substituents. The exact methods would depend on the specific reactions involved, which could include nucleophilic substitutions, condensations, or other types of organic reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. This could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. It might undergo reactions at the pyridazine ring or at any of the other functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure .Scientific Research Applications
Dipeptidyl Peptidase IV Inhibitors
Recent patents have highlighted the importance of dipeptidyl peptidase IV (DPP IV) inhibitors in treating type 2 diabetes mellitus (T2DM). These inhibitors work by preventing the degradation of incretin molecules, which are crucial for insulin secretion. Research has been focused on finding new DPP IV inhibitors due to their potential long-term benefits and minimal side effects observed with currently marketed compounds. The search for the perfect inhibitor continues, aiming to find molecules that selectively inhibit the degradation of GLP-1 and GIP without affecting other substrates or interacting adversely with other proteins (Mendieta, Tarragó, & Giralt, 2011).
Arylpiperazine Derivatives
Arylpiperazine derivatives have shown promise in clinical applications for treating depression, psychosis, or anxiety. These compounds undergo extensive metabolism, leading to a variety of effects related to serotonin receptors. While some arylpiperazine metabolites are well-understood, others remain largely unexplored despite their clinical applications and uncontrolled use as designer drugs (Caccia, 2007).
Phenothiazine Derivatives
Phenothiazine derivatives have been explored for their broad spectrum of biological activities, including antibacterial, anticancer, antiviral, anti-inflammatory, and analgesic properties. The pharmacophoric substituent and multicyclic ring system of phenothiazines interact with biological systems, showing promise in various therapeutic areas (Pluta, Morak-Młodawska, & Jeleń, 2011).
N-alkylphenothiazines
N-alkylphenothiazines have been studied for their potential in synthesizing new derivatives with antibacterial, antifungal, and anticancer activities. Their ability to coordinate to metals and form metal complexes opens new avenues for creating biologically active compounds with diverse applications (Krstić et al., 2016).
Carbonic Anhydrase Inhibitors
Diuretics with carbonic anhydrase inhibitory action have been reviewed for their efficacy in treating conditions related to obesity, cancer, epilepsy, and hypertension. The therapeutic activity of these diuretics is enhanced when combined with other agents, raising questions about their polypharmacological effects and potential for drug repositioning (Carta & Supuran, 2013).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its toxicity, flammability, and reactivity. Proper handling and disposal procedures would need to be followed to ensure safety.
Future Directions
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-14-13-19(15(2)12-18(14)27-3)28(25,26)24-10-8-23(9-11-24)20-7-6-17(21-22-20)16-4-5-16/h6-7,12-13,16H,4-5,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJNMOEWFZVAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
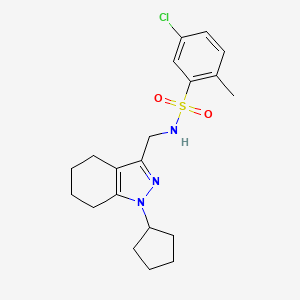

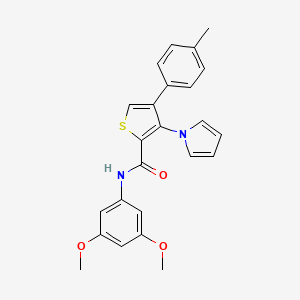
![(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2359409.png)
![3-(2-Azabicyclo[2.2.1]heptan-2-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B2359411.png)

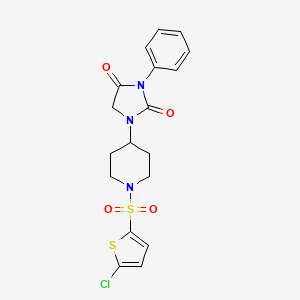
![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)
![Ethyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2359420.png)
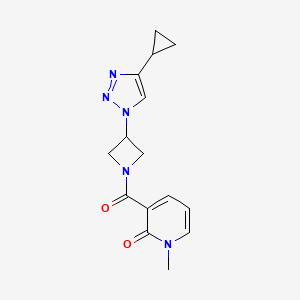
![4-Chloro-5-fluoro-2-[4-fluoro-3-(trifluoromethyl)phenyl]phenol](/img/structure/B2359422.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2359424.png)

![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one](/img/structure/B2359427.png)
